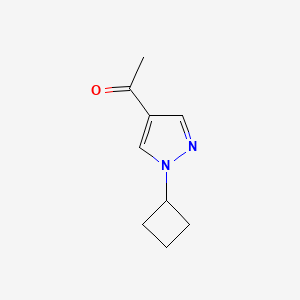
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1557884-85-1 . It has a molecular weight of 164.21 and a molecular formula of C9H12N2O.
Molecular Structure Analysis
The molecular structure of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one consists of a cyclobutyl group attached to a pyrazol ring, which is further connected to an ethanone group . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.Applications De Recherche Scientifique
Structural Characterization and Hirshfeld Surface Analysis
- The study by Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound related to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one. They used spectroscopic techniques and X-ray diffraction studies for this purpose, indicating the compound's potential for detailed structural analysis in the realm of molecular chemistry (Delgado et al., 2020).
Synthesis and Antimicrobial Activity
- Desai et al. (2017) explored the antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs. Their research contributes to the understanding of how structural variations in compounds similar to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one affect antimicrobial efficacy, showcasing the compound's potential in medicinal chemistry (Desai et al., 2017).
Solid-State and Calculated Electronic Structure
- A study on the electronic structure of 4-acetylpyrazole, a compound structurally similar to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, was conducted by Frey et al. (2014). They provided insights into how such compounds behave in the solid state and their electronic properties, which can be crucial for developing materials with specific electronic characteristics (Frey et al., 2014).
Cyclometalation and Catalysis
- Hartshorn and Steel (1998) demonstrated the cyclometalation reactions of ligands containing 1,3-bis(pyrazol-1-ylmethyl)benzene subunits, providing a pathway to synthesize complexes with potential applications in catalysis and organic synthesis. This study underscores the versatility of pyrazole-based compounds in creating catalytically active metal complexes (Hartshorn & Steel, 1998).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(1-cyclobutylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-5-10-11(6-8)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZGXJPZSHDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)
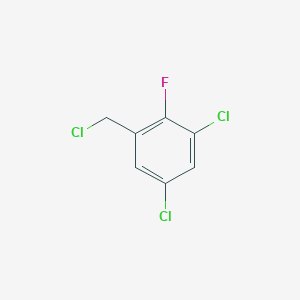
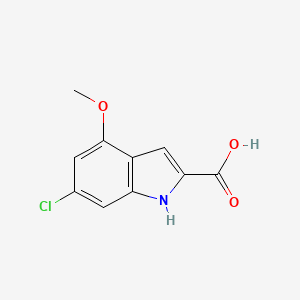
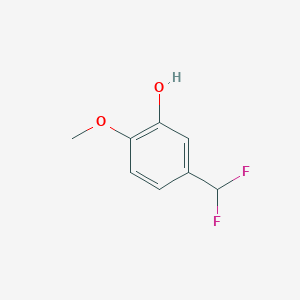
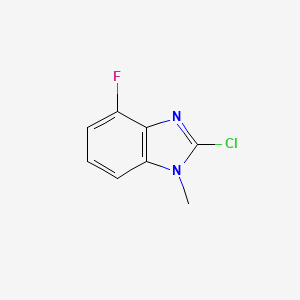
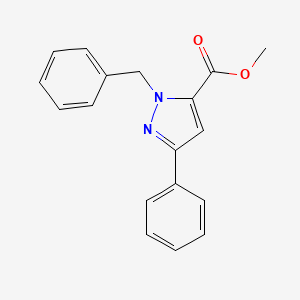
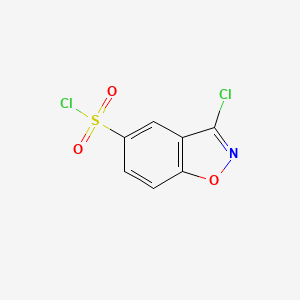
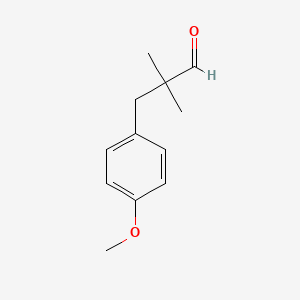
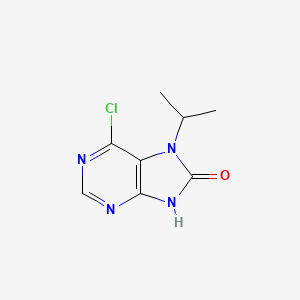
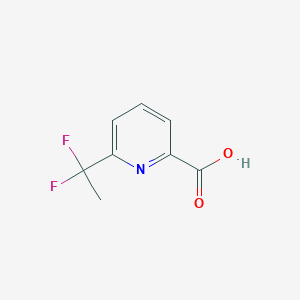
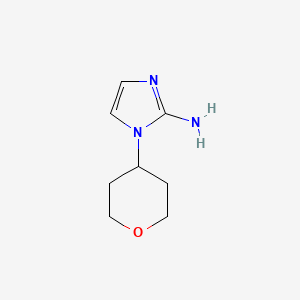
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)
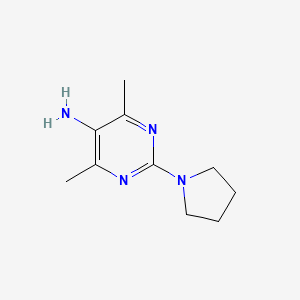
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)